L-Cysteine-15N,d3

Catalog No.
S1800390
CAS No.
1795787-05-1
M.F
C₃H₄D₃¹⁵NO₂S
M. Wt
125.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteine-15N,d3

CAS Number

1795787-05-1

Product Name

L-Cysteine-15N,d3

Molecular Formula

C₃H₄D₃¹⁵NO₂S

Molecular Weight

125.17

Synonyms

(R)-2-Amino-3-mercaptopropanoic Acid-15N,d3; (R)-Cysteine-15N,d3; 2-Amino-3-mercaptopropionic Acid-15N,d3; Cystein-15N,d3; Cysteine-15N,d3; E 920-15N,d3; Half-cystine-15N,d3; L-(+)-Cysteine-15N,d3; 3-Mercapto-L-alanine-15N,d3; L-Cys-15N,d3; NSC 8746-

Isotopic Labeling

  • Deuterium (d) and Nitrogen-15 (15N) are stable isotopes of hydrogen and nitrogen, respectively.
  • These isotopes differ in mass from their more common counterparts (hydrogen-1 and nitrogen-14) but share nearly identical chemical properties.
  • By substituting d for hydrogen and 15N for nitrogen in specific positions of the L-cysteine molecule, scientists can create a molecule that behaves almost identically to natural L-cysteine but can be distinguished using certain analytical techniques.

This isotopic labeling allows researchers to track the L-Cysteine-15N,d3 through metabolic pathways and biochemical reactions.

Applications in Scientific Research

L-Cysteine-15N,d3 finds application in various scientific research areas, including:

  • Metabolic studies: By incorporating L-Cysteine-15N,d3 into cells or organisms, researchers can track its incorporation into proteins and other molecules. This allows them to study the rates and pathways of cysteine metabolism. Source: Cayman Chemical - L-Cysteine-15N-d3:
  • Protein NMR spectroscopy: The specific isotope labeling in L-Cysteine-15N,d3 provides a tool for researchers to study the structure and dynamics of proteins using Nuclear Magnetic Resonance (NMR) spectroscopy. Source: Sigma-Aldrich - L-Cysteine- 15 N,2,3,3-d 3:

L-Cysteine-15N,d3 is a stable isotope-labeled derivative of the amino acid L-Cysteine, where nitrogen-15 and deuterium isotopes are incorporated into its molecular structure. The molecular formula for L-Cysteine-15N,d3 is C3_3D3_3H4_4N1^1O2_2S, with a molecular weight of 125.17 g/mol. This compound is utilized primarily in research settings, particularly in studies involving metabolic pathways and protein synthesis due to its isotopic labeling, which facilitates tracking during experiments .

  • Oxidation: This compound can be oxidized to form L-Cystine-15N,d3, a dimeric form of the amino acid. Oxidizing agents such as hydrogen peroxide are commonly used in this reaction.
  • Reduction: The oxidized form can be reduced back to L-Cysteine-15N,d3 using reducing agents like dithiothreitol.
  • Substitution: The compound can also undergo substitution reactions, where its functional groups can be replaced by other atoms or groups, leading to various derivatives depending on the substituents used.

These reactions are typically conducted under controlled conditions to ensure specificity and yield.

L-Cysteine-15N,d3 plays a crucial role in biological systems primarily as a precursor for the synthesis of biologically active molecules. It is involved in the transsulfuration pathway, where it is synthesized from L-Methionine. Additionally, it contributes to the production of glutathione, an important antioxidant that helps mitigate oxidative stress and inflammation. Furthermore, L-Cysteine-15N,d3 has been shown to act as an excitotoxin, potentially inducing neuronal damage through the overactivation of N-methyl-D-aspartate receptors .

The synthesis of L-Cysteine-15N,d3 involves incorporating nitrogen-15 and deuterium into the L-Cysteine molecule through various synthetic routes. Common methods include:

  • Using Isotopically Labeled Precursors: Starting with isotopically labeled ammonia (nitrogen-15) and deuterium oxide.
  • Controlled Reaction Conditions: The reactions are performed under specific conditions (e.g., temperature, pH) to ensure successful incorporation of isotopes without degrading the amino acid structure.

Industrial production typically involves optimizing these processes for high yields and purity to meet research standards .

L-Cysteine-15N,d3 is primarily used in:

  • Metabolic Studies: As a tracer in metabolic pathways to study amino acid metabolism.
  • Protein Labeling: For labeling proteins in proteomics research.
  • Drug Development: In pharmacokinetic studies to understand drug metabolism and interactions.

The isotopic labeling allows researchers to track the compound's behavior in biological systems effectively .

Interaction studies involving L-Cysteine-15N,d3 focus on its role in biochemical pathways and its interactions with other biomolecules. These studies often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to observe how L-Cysteine-15N,d3 interacts with enzymes or participates in metabolic processes. Its unique isotopic composition aids in distinguishing it from non-labeled compounds during these analyses .

L-Cysteine-15N,d3 shares similarities with other cysteine derivatives but has unique features due to its isotopic labeling. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
L-CysteineC3_3H7_7NO2_2SNatural form without isotopes
N-Acetyl-L-CysteineC5_5H9_9NO3_3SAcetylated form with different biological activity
L-CystineC6_6H12_12N2_2O4_4S2_2Dimeric form of cysteine; lacks isotopic labeling

L-Cysteine-15N,d3's distinct isotopic labeling allows for precise tracking in biochemical experiments, setting it apart from its non-labeled counterparts .

This comprehensive overview highlights the significance of L-Cysteine-15N,d3 in biochemical research and its unique properties compared to similar compounds.

Chemical synthesis of L-Cysteine-15N,d3 requires the simultaneous incorporation of nitrogen-15 and deuterium isotopes into the amino acid structure. The most established approach involves total synthesis from isotopically enriched precursors using well-defined chemical transformations [12]. The molecular formula for L-Cysteine-15N,d3 is HSCD2CD(15NH2)CO2H, with a molecular weight of 125.17 grams per mole and a mass shift of M+4 compared to the unlabeled compound [1].

The primary chemical synthesis route begins with serine-derived precursors that have been pre-labeled with deuterium [46]. The process involves a multi-step synthetic pathway where diacetylated serine nitrile undergoes conversion to acetylated dehydroalanine nitrile over a period of four days [46]. The final incorporation of sulfur occurs through reaction with hydrogen sulfide, resulting in acetylcysteine-containing compounds [46]. This methodology allows for precise control over the labeling pattern and ensures high isotopic incorporation efficiency.

Alternative chemical synthesis approaches utilize asymmetric synthesis methodologies specifically designed for deuterated amino acids [12]. These methods employ dynamic kinetic resolution of racemates through formation of intermediate nickel complexes derived from unprotected amino acids and recyclable tridentate ligands [12]. The reaction conditions are operationally convenient and yield excellent chemical yields with diastereoselectivity and up to 99% deuteration [12].

Synthesis ParameterChemical Route 1Chemical Route 2
Starting MaterialSerine nitrileRacemic precursor
Reaction Time4 days24-48 hours
Deuteration Level98%99%
Nitrogen-15 Enrichment98%95%
Overall Yield85%92%

The incorporation of nitrogen-15 typically occurs through the use of 15NH4Cl as the isotopically enriched nitrogen source during the synthesis [20]. Enzymatic methods can also be employed for nitrogen-15 incorporation, utilizing bacterial NAD-dependent amino acid dehydrogenases as catalysts with glucose dehydrogenase for NADH regeneration [20]. This approach provides high yields of L-amino acids with 99 atom% nitrogen-15 content [20].

Biosynthetic Approaches Using Isotopically Enriched Precursors

Biosynthetic production of L-Cysteine-15N,d3 employs microbial systems capable of metabolically incorporating isotopically enriched precursors. The most widely utilized approach involves culturing Escherichia coli strains in defined media containing nitrogen-15 labeled ammonium chloride and deuterated water or deuterated amino acid precursors [16] [19].

Stable isotope labeling by amino acids in cell culture methodology has been successfully adapted for dual isotope incorporation [8] [19]. Cells are grown in media supplemented with amino acids containing normal or heavy stable isotopes, allowing for metabolic incorporation into proteins during synthesis [8]. For L-Cysteine-15N,d3 production, the medium is formulated to contain 15N-labeled nitrogen sources and deuterated precursors such as deuterated serine or methionine [43].

The biosynthetic pathway for cysteine begins with serine as the primary precursor [43]. In bacteria and plants, serine acetyltransferase transfers an acetyl group from acetyl coenzyme A to the hydroxyl group of serine, forming O-acetylserine [43]. Subsequently, O-acetylserine sulfhydrylase transfers inorganic sulfide to yield cysteine with release of the acetate group [43]. When this pathway operates in the presence of deuterated serine and nitrogen-15 labeled ammonia, the resulting cysteine incorporates both isotopic labels.

Auxotrophic bacterial strains have been specifically developed for efficient isotope labeling [9]. These strains lack the biosynthetic machinery for specific amino acids, requiring external supplementation and preventing isotope dilution through endogenous amino acid metabolism [9]. Escherichia coli C43(DE3) auxotrophs have been constructed for selective isotope labeling of individual amino acids or sets of amino acids [9].

Microbial SystemIsotope IncorporationLabeling EfficiencyCulture Time
E. coli auxotroph15N + D98.5%16-24 hours
Yeast system15N + D95.2%24-48 hours
Bacterial fermentation15N + D97.8%12-18 hours

The incorporation efficiency of nitrogen-15 in amino acids produced through biosynthetic approaches typically achieves between 93.4% and 99% labeling after three subcultures in nitrogen-15 enriched medium [4]. Mass isotopic distribution analysis confirms successful isotope incorporation, with labeled ions showing characteristic mass shifts corresponding to the replacement of nitrogen-14 with nitrogen-15 [4].

Purification Techniques for High Isotopic Purity (>98 atom%)

Achieving high isotopic purity exceeding 98 atom% requires specialized purification techniques that can effectively separate isotopically labeled compounds from unlabeled contaminants while preserving the isotopic enrichment. High-performance liquid chromatography represents the primary method for purifying L-Cysteine-15N,d3 to the required purity levels [52].

Reversed-phase high-performance liquid chromatography using C18 columns provides excellent separation capability for amino acids [52]. The mobile phase typically consists of water-methanol gradients with trifluoroacetic acid as an ion-pairing reagent [52]. Under optimized conditions, preparative scale purification can process up to 10 grams of crude product without loss of resolution [52]. The purified product recovery exceeds 95% with excellent retention of stereochemical configuration [52].

Ion exchange chromatography offers an alternative purification approach, particularly effective for amino acid separation based on charge differences [51] [54]. Automated chromatographic systems utilizing cation exchange resins such as AG 50W-X12 combined with anion exchange resins provide highly pure separations exceeding 98% purity [54]. These systems demonstrate low procedure blanks of less than 1% of loaded material and excellent measurement reproducibility [54].

Column chromatographic purification can be enhanced through automated systems that utilize infrared droplet counting for precise eluent control [49] [50]. These devices achieve accurate separation with recoveries better than 87.6% for target compounds while maintaining procedure blanks below 0.3 nanograms [49]. The automated nature allows for simultaneous purification of multiple samples with high reliability and reproducibility [50].

Purification MethodPurity AchievedRecovery RateProcessing Time
Reversed-phase HPLC>99.5%95-98%2-4 hours
Ion exchange>98.5%92-95%4-6 hours
Automated column>98.0%87-92%6-8 hours
Preparative HPLC>99.0%93-97%3-5 hours

Preparative high-performance liquid chromatography systems specifically designed for amino acid purification incorporate focus gradient functions that optimize separation conditions [55]. These systems successfully purify modified amino acids for subsequent synthetic applications while maintaining high purity standards [55]. The purification process involves initial scout runs to determine optimal conditions followed by scaled-up preparative separations [55].

Crystallization techniques can be employed as a final purification step to achieve maximum isotopic purity [25]. Recrystallization from appropriate solvents removes trace impurities and can increase isotopic enrichment to levels exceeding 99.5 atom% [25]. The crystallization process must be carefully controlled to prevent isotope exchange or loss of labeled material [25].

Quality Control Metrics for Isotopic Enrichment Verification

Quality control verification of isotopic enrichment in L-Cysteine-15N,d3 requires sophisticated analytical methods capable of accurately determining both nitrogen-15 and deuterium incorporation levels. Mass spectrometry represents the primary analytical technique for isotopic enrichment verification [25] [31].

Liquid chromatography-tandem mass spectrometry provides precise measurement of isotopic enrichment through analysis of molecular ion clusters [25]. The method involves measuring the complete isotopic distribution of the target compound and comparing observed patterns with theoretical distributions for various enrichment levels [31]. Isotopic enrichment is calculated based on the measured cluster data, with uncertainties typically ranging from 0.1% to 0.4% [25].

Gas chromatography-mass spectrometry offers an alternative approach for isotopic analysis, particularly when amino acids are derivatized as tert-butyldimethylsilyl derivatives [25]. The molecular ion cluster measurement in selected ion monitoring mode provides accurate determination of isotopic composition [25]. However, the fragmentation pattern in gas chromatography-mass spectrometry shows significant components of both molecular ion and protonated molecular ion, requiring careful data interpretation [25].

Nuclear magnetic resonance spectroscopy provides complementary verification of isotopic labeling patterns [34]. Nitrogen-15 nuclear magnetic resonance and proton-nitrogen-15 heteronuclear multiple bond correlation experiments confirm the nitrogen-nitrogen linkage and isotopic incorporation [17]. The method is particularly valuable for confirming site-specific labeling and detecting potential isotope scrambling [34].

Analytical MethodPrecisionDetection LimitAnalysis Time
LC-MS/MS±0.1-0.3%12.5 ng/mL15-30 minutes
GC-MS±0.2-0.4%7-16 ng/mL20-40 minutes
NMR Spectroscopy±0.5%1-5 mg2-4 hours
MALDI-TOF MS±0.1-0.2%380 pg/mL5-15 minutes

Chemical reaction interface mass spectrometry enables selective detection of nitrogen-15 and deuterium labeled compounds with exceptional sensitivity [30] [33]. The technique converts analytes into small molecules whose mass spectra identify and quantify the constituent nuclides [30]. Detection limits achieve 380 picograms per milliliter for nitrogen-15 labeled metabolites and 16 nanograms per milliliter for deuterium labeled compounds [33].

Isotope dilution mass spectrometry represents the gold standard for quantitative amino acid analysis and purity verification [35] [38]. The method utilizes isotopically labeled internal standards that are chemically identical to the analyte, providing superior accuracy and precision compared to traditional analytical approaches [35]. TraceCERT certified reference materials traceable to primary material from NIST ensure measurement traceability and reliability [38].

Mass spectrometry represents the most critical analytical technique for characterizing L-Cysteine-15N,d3, enabling precise determination of isotopic incorporation and structural confirmation. The compound exhibits distinctive mass spectral behavior due to the combined presence of nitrogen-15 and deuterium isotopes, resulting in a characteristic mass shift of +4 relative to the unlabeled parent compound [1] [2].

LC-MS/MS Quantification Strategies

Liquid chromatography-tandem mass spectrometry has emerged as the gold standard for quantitative analysis of L-Cysteine-15N,d3 in complex biological matrices [3] [4]. The compound demonstrates exceptional utility as an internal standard for the quantification of unlabeled L-cysteine by gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry methods [5] [6].

The molecular ion peak appears at m/z 126 [M+H]+ when analyzed under electrospray ionization conditions in positive ion mode [7]. Characteristic fragmentation patterns include loss of the amino group (m/z 109), loss of the carboxyl group (m/z 81), and formation of smaller fragments such as the acetate ion (m/z 59) and glycine-like fragments (m/z 76) [7]. These fragmentation pathways provide structural confirmation and enable multiple reaction monitoring approaches for enhanced selectivity.

Quantification strategies employ isotope-coded mass tag methods that capitalize on the distinct mass differences between labeled and unlabeled analytes [8]. The incorporation of deuterium and nitrogen-15 creates a unique isotopic signature that facilitates precise quantification without interference from endogenous compounds [3]. Stable isotope labeling by amino acids in cell culture methodologies benefit significantly from the dual isotopic labeling, as the compound exhibits minimal retention time shifts compared to purely deuterated analogs [3] [9].

Recent developments in multiplex isotope labeling techniques have incorporated L-Cysteine-15N,d3 into comprehensive amino acid panels for proteomics applications [3]. Mass defect-based precursor ion quantification methods exploit the subtle mass differences between carbon-13, nitrogen-15, and deuterium isotopes to achieve high-resolution separations on advanced Orbitrap and Fourier Transform Ion Cyclotron Resonance instruments [3].

MALDI-TOF/TOF Applications in Proteomic Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry applications for L-Cysteine-15N,d3 focus primarily on protein identification and characterization in proteomic workflows [10] [11]. The compound serves as a valuable tool for mapping disulfide bridge patterns in cysteine-rich peptides and proteins through differential isotopic labeling strategies [12].

Cysteine-specific chemical labeling protocols employ L-Cysteine-15N,d3 in combination with alkylating reagents such as iodoacetamide and N-ethylmaleimide to enhance detection sensitivity in MALDI-TOF analysis [10]. These approaches have demonstrated sensitivity improvements of 2 to 200-fold compared to unlabeled controls, particularly when using ionic mass tags designed specifically for cysteine residues [10].

The development of iodoacetyl-based ionic mass tags has revolutionized cysteine-containing peptide analysis [10]. These reagents incorporate quaternary ammonium groups and hydrophilic linkers that dramatically improve ionization efficiency in MALDI conditions [10]. The isotopic labeling with nitrogen-15 and deuterium provides additional mass spectral complexity that aids in unambiguous peptide identification.

Protein structural studies benefit from segmental isotope labeling approaches where L-Cysteine-15N,d3 is incorporated at specific positions within target proteins [12]. Nuclear magnetic resonance-based mapping of disulfide bridges utilizes different levels of isotope enrichment to distinguish between cysteine residues and determine connectivity patterns [12]. This methodology has proven particularly valuable for inhibitory cystine knot peptides and other disulfide-rich protein architectures.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for L-Cysteine-15N,d3, with the dual isotopic labeling offering unique advantages for signal assignment and structural determination [13] [14]. The incorporation of nitrogen-15 and deuterium enables sophisticated multinuclear experiments that would be challenging or impossible with unlabeled compounds.

1H NMR Chemical Shift Analysis

Proton Nuclear Magnetic Resonance analysis of L-Cysteine-15N,d3 reveals characteristic chemical shifts that reflect the electronic environment around each proton position [15] [16]. The alpha-proton resonance appears in the range of 4.30-4.40 ppm when measured in deuterium oxide, consistent with the expected chemical shift for amino acid alpha-carbons [15].

The beta-methylene protons exhibit chemical shifts between 2.85-3.15 ppm, reflecting their proximity to the sulfur atom [15] [16]. However, in the deuterated analog, these signals are significantly reduced in intensity due to the replacement of hydrogen with deuterium at positions 2,3,3 [17] [1]. This selective deuteration provides a unique spectroscopic signature that facilitates unambiguous compound identification.

Amino group protons appear as a broad signal around 8.15-8.25 ppm when measured in dimethyl sulfoxide-d6, though this signal may be exchange-broadened under certain conditions [15]. The nitrogen-15 labeling introduces additional coupling patterns that can be observed in two-dimensional heteronuclear experiments.

Deuterium incorporation creates distinct spectroscopic windows that are particularly valuable for metabolic labeling studies [18]. The carbon-deuterium stretching vibrations appear around 2100 cm⁻¹, a region that is largely silent in biological systems, enabling background-free detection of newly synthesized proteins [18] [19].

15N NMR Spectral Interpretation

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides direct information about the nitrogen environment in L-Cysteine-15N,d3 [20] [12]. The amino nitrogen typically resonates between -350 to -360 ppm relative to external nitrate standards, though this value can vary significantly depending on protonation state and coordination environment [20].

Two-dimensional heteronuclear experiments, particularly [15N,1H] HSQC (Heteronuclear Single Quantum Coherence) spectroscopy, enable correlation between nitrogen-15 and directly bonded protons [12]. These experiments are particularly valuable for studying protein-ligand interactions and monitoring conformational changes in cysteine-containing biomolecules [12].

The large upfield nitrogen-15 chemical shift observed upon metal coordination provides a sensitive probe for metal-protein interactions [20]. Studies of palladium(II) complexes with S-allyl-L-cysteine derivatives have demonstrated nitrogen-15 chemical shift changes of several hundred ppm upon coordination, indicating direct involvement of the amino group in metal binding [20].

Isotopic enrichment with nitrogen-15 enables sophisticated pulse sequences for measuring nitrogen-15 relaxation parameters, providing information about molecular dynamics and conformational flexibility [21]. These measurements are particularly valuable for membrane proteins and other large biomolecular systems where conventional proton-based experiments may suffer from line broadening [21].

The combination of nitrogen-15 and deuterium labeling creates opportunities for three-dimensional and four-dimensional Nuclear Magnetic Resonance experiments that would be prohibitively complex with natural abundance isotopes [21]. These approaches have proven particularly valuable for structural biology applications where signal overlap represents a significant challenge.

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide complementary structural information for L-Cysteine-15N,d3 that is particularly valuable for confirming isotopic incorporation and monitoring structural changes [22] [23]. The presence of deuterium creates characteristic vibrational signatures that are distinct from those of the unlabeled compound.

Carbon-deuterium stretching vibrations appear prominently in the 2100-2200 cm⁻¹ region, providing an unambiguous marker for deuterium incorporation [18] [19]. This spectral region is particularly valuable because it represents a "silent window" in biological systems, where few other vibrational modes occur [18]. Stimulated Raman Scattering microscopy has exploited this characteristic to enable real-time imaging of protein synthesis in living cells using deuterium-labeled amino acids [18].

Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in L-Cysteine-15N,d3 [23]. The carboxyl group exhibits strong absorption around 1650-1680 cm⁻¹, while the amino group shows medium-intensity bands in the 3100-3300 cm⁻¹ region [22] [23]. The carbon-sulfur stretching mode appears around 650-700 cm⁻¹, and the sulfur-hydrogen stretch, when present, occurs weakly around 2550-2600 cm⁻¹ [22] [23].

Raman spectroscopy provides particularly detailed information about the sulfur-containing functional groups [22]. Surface-Enhanced Raman Spectroscopy has been employed to study cysteine adsorption processes on various metal surfaces, revealing pH-dependent conformational changes and surface binding modes [22]. The carboxylate antisymmetric stretching mode around 1550-1600 cm⁻¹ serves as a sensitive indicator of ionization state and coordination environment [22].

The combination of isotopic labeling with vibrational spectroscopy enables sophisticated mechanistic studies of amino acid metabolism and protein synthesis [18] [19]. Recent applications have demonstrated the ability to monitor protein turnover dynamics in live cells using deuterium-labeled amino acid precursors [18]. The vibrational signature of carbon-deuterium bonds provides a non-invasive method for tracking newly synthesized proteins without the need for fluorescent labels or cell fixation [18].

Pressure-dependent vibrational studies have revealed important information about conformational flexibility and phase transitions in crystalline cysteine [24]. These investigations provide fundamental insights into the molecular mechanics of amino acid structures under varying environmental conditions.

ParameterValueReference
Molecular FormulaC₃H₄D₃¹⁵NO₂S [5] [25]
Molecular Weight (g/mol)125.17 [5] [25]
CAS Number1795787-05-1 [5] [25]
Chemical Purity≥95% (CP) [5] [26]
Isotopic Purity (¹⁵N)≥98 atom % [1]
Isotopic Purity (D)≥99% deuterated forms (d1-d3) [5]
Mass ShiftM+4 [1]
Storage Temperature2-8°C [17] [1]
Melting Point220°C (dec.) [27] [1]
Fragment Ion (m/z)Relative Intensity (%)AssignmentReference
126 [M+H]⁺100Molecular ion peak [3] [7]
109 [M-NH₂]⁺75-85Loss of amino group [7]
81 [M-COOH]⁺40-50Loss of carboxyl group [7]
59 [C₂H₃O₂]⁺25-35Acetate fragment [7]
76 [C₂H₆NO₂]⁺30-40Glycine-like fragment [7]
87 [C₃H₅NO₂]²⁺20-30Protonated fragment [7]
NucleusChemical Shift (ppm)SolventReference
¹H (α-CH)4.30-4.40D₂O [20] [15]
¹H (β-CH₂)2.85-3.15D₂O [15] [16]
¹H (NH₂)8.15-8.25DMSO-d₆ [15]
¹³C (C-1)174.5-175.2D₂O [12]
¹³C (C-2)56.8-57.5D₂O [12]
¹³C (C-3)26.2-27.1D₂O [12]
¹⁵N (NH₂)-350 to -360D₂O (external ref.) [20] [12]
Vibrational ModeWavenumber (cm⁻¹)IntensityReference
C-D stretching2100-2200Strong [18] [19]
N-H stretching3100-3300Medium [22] [23]
C=O stretching1650-1680Strong [22] [23]
C-S stretching650-700Medium [22] [23]
S-H stretching2550-2600Weak [22] [23]
COO⁻ asymmetric stretch1550-1600Strong [22]
NH₂ bending1580-1620Medium [23]
C-C stretching800-900Medium [23]

Dates

Last modified: 08-15-2023

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